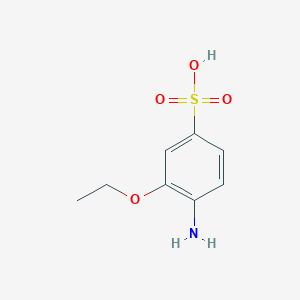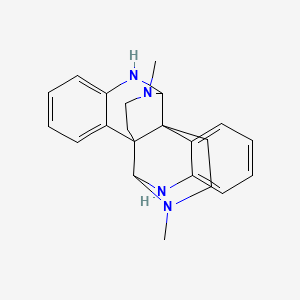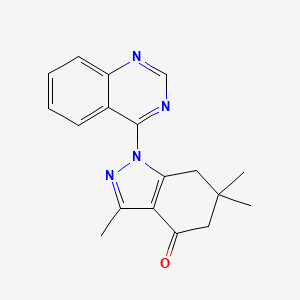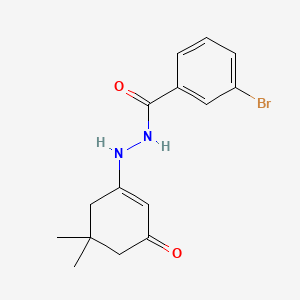
3,5-Dinitrobenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dinitrobenzenethiol: is an organic compound with the molecular formula C6H4N2O4S . It is characterized by the presence of two nitro groups (-NO2) at the 3rd and 5th positions of the benzene ring and a thiol group (-SH) at the 1st position. This compound is known for its applications in various chemical reactions and its role in scientific research .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzenethiol can be synthesized through the nitration of benzenethiolThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions, including temperature, concentration of reagents, and reaction time, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: 3,5-Dinitrobenzenethiol can undergo oxidation reactions where the thiol group is oxidized to form disulfides or sulfonic acids.
Reduction: The nitro groups in this compound can be reduced to amino groups (-NH2) under appropriate conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The thiol group in this compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and alkoxides (RO-) in the presence of a base.
Major Products Formed:
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).
Reduction: Amino derivatives (R-NH2).
Substitution: Various substituted benzenethiols depending on the nucleophile used.
科学的研究の応用
Chemistry: 3,5-Dinitrobenzenethiol is used as a reagent in organic synthesis, particularly in the preparation of other nitro and thiol-containing compounds. It is also used in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used as a probe to study the interactions of thiol groups with proteins and enzymes. It is also used in the development of fluorescent probes for detecting hydrogen sulfide (H2S) in biological systems .
Medicine: Its derivatives have shown activity against various fungal strains .
Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also used as a corrosion inhibitor in various industrial processes .
作用機序
The mechanism of action of 3,5-Dinitrobenzenethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and antifungal effects .
類似化合物との比較
3,5-Dinitrobenzoic acid: Similar structure but with a carboxylic acid group (-COOH) instead of a thiol group.
3,5-Dinitrobenzamide: Similar structure but with an amide group (-CONH2) instead of a thiol group.
3,5-Dinitrobenzenesulfonic acid: Similar structure but with a sulfonic acid group (-SO3H) instead of a thiol group.
Uniqueness: 3,5-Dinitrobenzenethiol is unique due to the presence of both nitro and thiol groups, which allows it to participate in a wide range of chemical reactions. Its ability to form covalent bonds with proteins and its potential antimicrobial properties make it distinct from other similar compounds .
特性
IUPAC Name |
3,5-dinitrobenzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4S/c9-7(10)4-1-5(8(11)12)3-6(13)2-4/h1-3,13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPORHLAFAGPQJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2H,2'H-[3,3'-Bichromene]-2,2'-dione](/img/structure/B7797055.png)







